N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide, also known as MMPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide acts as a competitive antagonist of mGluR5 by binding to the receptor's allosteric site. This results in the inhibition of mGluR5-mediated signaling pathways, leading to a reduction in synaptic plasticity and neuronal excitability.
Biochemical and physiological effects:
Studies have shown that N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide administration leads to a decrease in the expression of immediate early genes, such as c-fos and Arc, which are involved in synaptic plasticity and learning. N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide also reduces the phosphorylation of the extracellular signal-regulated kinase (ERK), a key regulator of neuronal plasticity. These effects suggest that N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide can modulate synaptic plasticity and learning by inhibiting mGluR5 signaling.
Advantages and Limitations for Lab Experiments
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide is a highly selective and potent antagonist of mGluR5, making it an ideal tool for investigating the role of this receptor in various neurological and psychiatric disorders. However, the use of N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide in experiments requires careful consideration of its potential off-target effects, as well as its pharmacokinetics and pharmacodynamics.
Future Directions
Further research is needed to elucidate the precise mechanisms underlying the therapeutic effects of N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide in various neurological and psychiatric disorders. Additionally, the development of more potent and selective mGluR5 antagonists may lead to the discovery of new therapeutic targets for these disorders. Finally, the use of N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide in combination with other drugs may provide a more effective treatment strategy for these disorders.
Synthesis Methods
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide is synthesized through a multi-step process involving the reaction of 4-methoxy-1-piperidinecarboxylic acid with methylamine and subsequent coupling with 2-bromoacrylonitrile. The resulting product is then subjected to a series of purification steps to obtain the final compound.
Scientific Research Applications
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide has been widely used in scientific research to investigate the role of mGluR5 in various neurological and psychiatric disorders. Studies have shown that mGluR5 plays a critical role in regulating synaptic plasticity, learning, and memory. Dysregulation of mGluR5 signaling has been implicated in the pathogenesis of several disorders, including Fragile X syndrome, autism spectrum disorders, addiction, and anxiety disorders.
properties
IUPAC Name |
N-(1-methoxypiperidin-4-yl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-4-10(13)11(2)9-5-7-12(14-3)8-6-9/h4,9H,1,5-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPVVORJCWOTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)OC)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.